molecular formula C31H49NO10 B608640 Loxicodegol CAS No. 1211231-76-3

Loxicodegol

Cat. No. B608640
M. Wt: 595.73
InChI Key: RQHILGKAOIGUHU-XPLSERNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Loxicodegol is a μ-opioid receptor agonist drug candidate.

Scientific Research Applications

Resolving the Role of Lipoxygenases in Ferroptosis

Lipoxygenases have been identified as crucial in the process of ferroptosis, a type of cell death linked with lipid hydroperoxide accumulation. Research on human embryonic kidney cells overexpressing different LOX isoforms has shown sensitization to ferroptosis, which could be inhibited by certain LOX inhibitors acting as radical-trapping antioxidants. This suggests LOX activity may contribute to ferroptosis initiation through lipid hydroperoxide production, highlighting a potential area for therapeutic intervention and understanding drug actions like those of Loxicodegol (Shah, Shchepinov, & Pratt, 2018).

Bilosomes as Nanovesicular Carriers

Bilosomes, nanovesicular carriers enhanced for transdermal delivery, employ bile salts and other components to improve drug delivery across the skin. While not directly related to Loxicodegol, this research outlines a method for improving the delivery of pharmaceuticals, potentially offering a novel delivery system for a range of drugs, including those targeting LOX pathways (Ahmed, Kassem, & Sayed, 2020).

Lipoxygenase Activity in Plant Defense

The hierarchical organization of 13-lipoxygenases in Arabidopsis has been studied, showing their role in synthesizing jasmonates for plant defense. This research provides insights into how LOXs contribute to biological processes, which could be relevant for understanding the broader implications of LOX-targeting drugs (Chauvin, Lenglet, Wolfender, & Farmer, 2016).

LOX-induced Degradation in Estuaries

Research on the role of lipoxygenase in the autoxidative degradation of terrestrial particulate organic matter in estuaries highlights the environmental impact of LOX activities. Understanding these mechanisms can inform the environmental considerations of pharmaceuticals and their metabolic byproducts (Galeron et al., 2018).

properties

CAS RN

1211231-76-3

Product Name

Loxicodegol

Molecular Formula

C31H49NO10

Molecular Weight

595.73

IUPAC Name

(4R,4aS,7S,7aR,12bS)-7-((2,5,8,11,14,17-hexaoxanonadecan-19-yl)oxy)-9-methoxy-3-methyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol

InChI

InChI=1S/C31H49NO10/c1-32-9-8-30-27-23-4-5-24(35-3)28(27)42-29(30)25(6-7-31(30,33)26(32)22-23)41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-34-2/h4-5,25-26,29,33H,6-22H2,1-3H3/t25-,26+,29-,30-,31+/m0/s1

InChI Key

RQHILGKAOIGUHU-XPLSERNMSA-N

SMILES

O[C@]1([C@H](N(C)CC2)C3)[C@@]42C5=C3C=CC(OC)=C5O[C@H]4[C@@H](OCCOCCOCCOCCOCCOCCOC)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Loxicodegol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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